![molecular formula C19H12F4N4O2 B1139096 VX-702 CAS No. 479543-46-9](/img/structure/B1139096.png)
VX-702
Vue d'ensemble
Description
VX-702 is a small molecule investigational oral anti-cytokine therapy primarily used for the treatment of inflammatory diseases, specifically rheumatoid arthritis. It acts as a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK), showing 14-fold higher selectivity for p38α compared to p38β .
Applications De Recherche Scientifique
Rheumatoid Arthritis
VX-702 has been evaluated in multiple clinical trials for its efficacy in treating moderate to severe rheumatoid arthritis. Notably:
- VeRA Study : A 12-week, double-blind, placebo-controlled trial involving 313 patients assessed the drug's safety and efficacy. The study reported a dose-dependent increase in American College of Rheumatology (ACR) response rates, with 40% of patients on 10 mg of this compound achieving an ACR20 response compared to 28% in the placebo group .
- Study 304 : This study further confirmed the findings from VeRA, showing similar ACR response rates among patients receiving this compound alongside methotrexate treatment .
Despite these promising results, the overall clinical efficacy was modest, with transient reductions in inflammatory biomarkers observed .
Acute Coronary Syndromes
This compound has also been investigated for its potential role in treating acute coronary syndromes. Preliminary studies indicated that the drug could inhibit vascular inflammation associated with coronary artery disease:
- Phase IIa Study : This trial demonstrated that this compound was well-tolerated and showed potential in reducing inflammatory processes linked to plaque instability and rupture, which are critical factors in myocardial infarction and unstable angina .
Case Study 1: Efficacy in Rheumatoid Arthritis
A patient cohort receiving this compound exhibited significant improvements in joint tenderness and swelling within two weeks of treatment initiation. The study highlighted reductions in serum levels of inflammatory markers such as C-reactive protein and soluble tumor necrosis factor receptor p55 .
Case Study 2: Safety Profile in Acute Coronary Syndromes
In a study focused on acute coronary syndrome patients, this compound was associated with a higher incidence of serious infections compared to placebo; however, it did not lead to increased adverse events overall. This suggests a need for careful monitoring during treatment .
Data Summary Table
Application Area | Study Type | Key Findings |
---|---|---|
Rheumatoid Arthritis | VeRA Study | ACR20 response: 40% (10 mg) vs. 28% (placebo) |
Study 304 | Similar efficacy with methotrexate; modest overall improvement | |
Acute Coronary Syndromes | Phase IIa Study | Potential reduction of vascular inflammation; higher serious infection rates observed |
Mécanisme D'action
Target of Action
VX-702 is a small molecule that primarily targets the p38 MAP kinase . This kinase plays a crucial role in the production of cytokines, which are proteins that mediate inflammation and immune responses .
Mode of Action
This compound acts as an ATP-competitive inhibitor of p38α MAPK . It effectively inhibits the production of LPS-stimulated TNFα, IL-6, and IL-1β . These are cytokines that play a significant role in the inflammatory response. By inhibiting their production, this compound can reduce inflammation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p38 MAP kinase pathway . This pathway is involved in cellular responses to cytokines and stress. When this pathway is inhibited, the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β is reduced .
Pharmacokinetics
It has been reported that this compound demonstrates good tolerability with three months of treatment
Result of Action
The inhibition of the p38 MAP kinase pathway by this compound leads to a reduction in the production of pro-inflammatory cytokines . This results in a decrease in inflammation, which can be beneficial in the treatment of inflammatory diseases like rheumatoid arthritis . Clinical studies have shown that this compound can lead to improvements in the signs and symptoms of rheumatoid arthritis .
Analyse Biochimique
Biochemical Properties
VX-702 plays a significant role in biochemical reactions. It interacts with enzymes and proteins such as Mitogen-activated protein kinase 14, Tumor necrosis factor, Interleukin-1 beta, and Interleukin-6 . This compound effectively inhibits LPS-stimulated TNF alpha, IL-6, and IL-1 beta production .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound reduces the number of apoptotic cells in damaged kidney tissues . It also decreases cell viability and increases the number of apoptotic cells in TCMK-1 cells co-cultured with LPS-induced RAW264.7 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a p38 MAP kinase inhibitor . It effectively inhibits LPS-stimulated TNF alpha, IL-6, and IL-1 beta production . This compound can bind IL-6, IL-1β, and MAPK, affecting the binding of IL-1β and its receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, reductions in the levels of C-reactive protein, soluble tumor necrosis factor receptor p55, and serum amyloid A were observed as early as week 1 in both studies, but these levels rapidly returned to baseline values by week 4 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in a mouse model of S-AKI, administration of this compound by oral gavage decreased the elevated concentrations of IL-6, IL-1β, serum creatinine, and blood urea nitrogen .
Metabolic Pathways
This compound is involved in the mitogen-activated protein kinase (MAPK) signaling pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
The synthesis of VX-702 involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of reactions including nitration, reduction, and amide formation .
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
VX-702 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
VX-702 is unique due to its high selectivity for p38α MAPK and its potent anti-inflammatory effects. Similar compounds include:
SB203580: Another p38 MAPK inhibitor, but with lower selectivity compared to this compound.
Doramapimod (BIRB 796): A potent p38 MAPK inhibitor with broader activity against multiple MAPK isoforms.
Ralimetinib (LY2228820): A selective p38 MAPK inhibitor used in cancer research.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Activité Biologique
VX-702 is an investigational small molecule that functions as a p38 mitogen-activated protein kinase (MAPK) inhibitor. It is primarily being explored for its potential therapeutic applications in inflammatory diseases, particularly rheumatoid arthritis (RA). This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and its pharmacodynamics.
This compound inhibits the p38 MAPK pathway, which plays a crucial role in the inflammatory response. By blocking this pathway, this compound aims to reduce the production of pro-inflammatory cytokines and other mediators involved in chronic inflammation. This mechanism positions this compound as a promising candidate for treating conditions characterized by excessive inflammation, such as RA.
Study Design
This compound has been evaluated in several clinical trials, notably two pivotal Phase II studies: the VeRA study and Study 304. Both studies were designed to assess the efficacy and safety of this compound in patients with active, moderate-to-severe RA.
VeRA Study
- Participants : 313 patients
- Duration : 12 weeks
- Dosing : Patients received either placebo, 5 mg, or 10 mg of this compound once daily.
Study 304
- Participants : 117 patients
- Duration : 12 weeks
- Dosing : Patients received placebo, daily this compound, or twice-weekly this compound alongside methotrexate (MTX).
Results Summary
The results from these studies indicated that this compound treatment led to improvements in clinical outcomes measured by the American College of Rheumatology (ACR) criteria:
Study | Treatment Group | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
---|---|---|---|---|
VeRA | Placebo | 28 | Not reported | Not reported |
5 mg this compound | 36 | Not reported | Not reported | |
10 mg this compound | 40 | Not reported | Not reported | |
Study 304 | Placebo | 22 | Not reported | Not reported |
Daily 10 mg + MTX | 40 | Not reported | Not reported | |
Twice Weekly + MTX | 44 | Not reported | Not reported |
The ACR20 response rates showed a numerical improvement for this compound compared to placebo; however, statistical significance was not consistently achieved across studies .
Biomarker Analysis
Biomarkers of inflammation were assessed throughout the trials. Significant reductions in C-reactive protein (CRP), soluble tumor necrosis factor receptor p55 (sTNFRp55), and serum amyloid A levels were observed as early as week one. However, these biomarker levels returned to baseline by week four, indicating a transient effect on inflammation .
Safety Profile
The safety profile of this compound was generally favorable. The overall frequency of adverse events was similar between the this compound and placebo groups. However, serious infections were noted more frequently in the this compound groups during the VeRA study but not in Study 304 .
Effects on Acute Kidney Injury
Recent studies have explored the potential of this compound beyond RA. For instance, research indicated that this compound could ameliorate sepsis-associated acute kidney injury (S-AKI) by inhibiting pro-inflammatory cytokine release from macrophages. This suggests that this compound may have broader applications in managing inflammatory responses associated with acute conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound can improve platelet storage properties when added to stored platelets. This finding points to its potential utility in transfusion medicine and further underscores its anti-inflammatory properties .
Propriétés
IUPAC Name |
6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRKRZDBHOFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963974 | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
479543-46-9, 745833-23-2 | |
Record name | VX 702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VX-702 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VX-702 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.